molecular formula C12H17N5O4S2 B1226646 2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide

2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide

Cat. No. B1226646
M. Wt: 359.4 g/mol
InChI Key: JFCSHXMHEAGXLU-UHFFFAOYSA-N
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Description

2-[[[5-(dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide is a sulfonamide.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, a category in which the compound may fall. This research aimed at discovering compounds with potential antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of α-chymotrypsin enzyme. They utilized spectral analysis for confirmation and computational docking for identifying active binding sites. Their findings showed significant antibacterial activity and moderate anti-enzymatic potential, highlighting the relevance of these compounds in pharmacological research (Siddiqui et al., 2014).

Crystal Structure Analysis

Research by Cai et al. (2009) on a related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, detailed its crystal structure. This study is vital for understanding the physical and chemical properties of similar compounds. They provided comprehensive structural data, which is crucial for designing drugs with specific pharmacological properties (Cai et al., 2009).

Enzyme Inhibition Studies

Rehman et al. (2013) conducted a study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, a compound structurally similar to the one . Their work involved screening the synthesized compounds against various enzymes, demonstrating their potential in the development of enzyme inhibitors. The study highlighted the importance of these compounds in targeting specific biological pathways (Rehman et al., 2013).

Potential for Developing Antimicrobial Agents

Various studies have demonstrated the efficacy of similar compounds in antimicrobial applications. For instance, Gouda et al. (2010) explored derivatives of 1,3,4-oxadiazole for their antimicrobial activities. Their findings are indicative of the potential for such compounds to be developed into effective antimicrobial agents (Gouda et al., 2010).

Antifungal and Antibacterial Properties

Ezabadi et al. (2008) synthesized and evaluated a series of sulfonamide-1,2,4-triazole derivatives for antifungal and antibacterial activity. Their work provides insights into the potential of such compounds in treating bacterial and fungal infections (Ezabadi et al., 2008).

properties

Molecular Formula

C12H17N5O4S2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[2-[[5-(dimethylsulfamoyl)-2-methylphenyl]carbamothioyl]hydrazinyl]-2-oxoacetamide

InChI

InChI=1S/C12H17N5O4S2/c1-7-4-5-8(23(20,21)17(2)3)6-9(7)14-12(22)16-15-11(19)10(13)18/h4-6H,1-3H3,(H2,13,18)(H,15,19)(H2,14,16,22)

InChI Key

JFCSHXMHEAGXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=S)NNC(=O)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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